4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone
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Overview
Description
4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group, a cyanomethyl group, and a piperidinone ring. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups which can undergo various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and dichloromethane (CH2Cl2), and reagents like imidazole .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. Continuous flow reactors and solid acid catalysts are often employed to enhance efficiency and productivity .
Chemical Reactions Analysis
Types of Reactions
4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone can undergo various types of chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to form carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The Boc-protected amino group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reductions, oxidizing agents like potassium permanganate for oxidations, and acids or bases for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives of the original compound.
Scientific Research Applications
4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of fine chemicals and advanced materials
Mechanism of Action
The mechanism of action of 4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone involves its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The cyanomethyl group can be converted to other functional groups, allowing the compound to interact with different molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Boc-amino)-2-methylphenol: Similar in structure but with a phenol group instead of a piperidinone ring.
4-(Boc-amino)phenol: Contains a phenol group and is used in peptide synthesis.
Uniqueness
4-(Boc-amino)-1-(cyanomethyl)-2-piperidinone is unique due to its combination of a Boc-protected amino group, a cyanomethyl group, and a piperidinone ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research .
Properties
Molecular Formula |
C12H19N3O3 |
---|---|
Molecular Weight |
253.30 g/mol |
IUPAC Name |
tert-butyl N-[1-(cyanomethyl)-2-oxopiperidin-4-yl]carbamate |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-9-4-6-15(7-5-13)10(16)8-9/h9H,4,6-8H2,1-3H3,(H,14,17) |
InChI Key |
URDKVKQENNSWDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C(=O)C1)CC#N |
Origin of Product |
United States |
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